molecular formula C12H24N2O B5143524 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol

2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol

Cat. No. B5143524
M. Wt: 212.33 g/mol
InChI Key: ABMMEASNTBESRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain. In

Mechanism of Action

2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of anxiety, sleep, and muscle tone. By enhancing the activity of GABA-A receptors, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, promote relaxation, and reduce alcohol intake. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of GABA-A receptors and its potential applications in the treatment of alcohol addiction and epilepsy. However, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol also has several limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.

Future Directions

There are several future directions for research on 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, including the development of more potent analogs, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its mechanisms of action in the brain. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Overall, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol is a promising compound with a wide range of potential scientific research applications.

Synthesis Methods

The synthesis of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-(3-methylcyclopentyl)piperazine with ethylene oxide or the reaction of 2-chloroethanol with 4-(3-methylcyclopentyl)piperazine. The yield of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.

Scientific Research Applications

2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety, sleep, and muscle tone. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been studied for its potential applications in the treatment of alcohol addiction, as it has been shown to reduce alcohol intake in animal models.

properties

IUPAC Name

2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)14-6-4-13(5-7-14)8-9-15/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMMEASNTBESRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N2CCN(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Methylcyclopentyl)piperazin-1-yl]ethanol

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